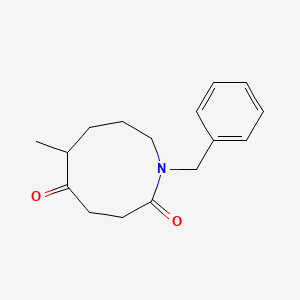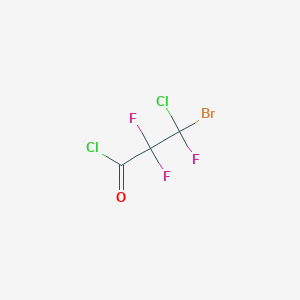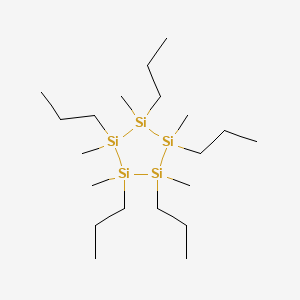
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is a unique organosilicon compound characterized by its five silicon atoms, each bonded to a methyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane typically involves the reaction of chlorosilanes with organolithium reagents. The process can be summarized as follows:
Chlorosilane Preparation: Chlorosilanes are prepared by the chlorination of silanes.
Organolithium Reagents: These are synthesized by the reaction of lithium with alkyl halides.
Coupling Reaction: The chlorosilanes are then reacted with the organolithium reagents under an inert atmosphere to form the desired pentasilolane compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Organometallic reagents, halogenating agents.
Major Products:
Oxidation: Silanols.
Reduction: Silane derivatives.
Substitution: Functionalized silanes.
Scientific Research Applications
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include:
Coordination Chemistry: The silicon atoms can coordinate with metal ions, facilitating catalytic reactions.
Electron Transfer: The compound can participate in electron transfer processes, making it useful in redox reactions.
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A cyclic compound with similar methyl substitution.
Pentamethylcyclopentadienylrhodium (III) chloride dimer: A rhodium complex with pentamethylcyclopentadienyl ligands.
Cyclohexane, 1,2,3,4,5-pentamethyl: A saturated hydrocarbon with pentamethyl substitution.
Uniqueness: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is unique due to its combination of methyl and propyl groups attached to silicon atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
87639-67-6 |
|---|---|
Molecular Formula |
C20H50Si5 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-1,2,3,4,5-pentapropylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-16-21(6)22(7,17-12-2)24(9,19-14-4)25(10,20-15-5)23(21,8)18-13-3/h11-20H2,1-10H3 |
InChI Key |
QOHOLVWOEIAKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]1([Si]([Si]([Si]([Si]1(C)CCC)(C)CCC)(C)CCC)(C)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
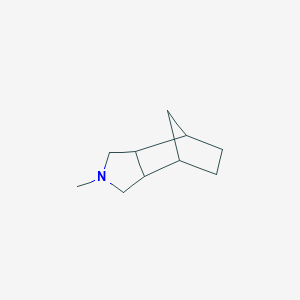

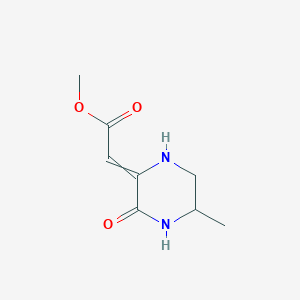
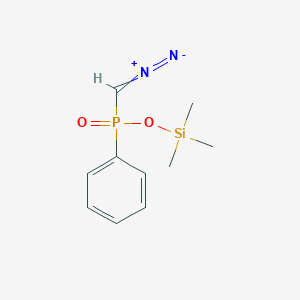


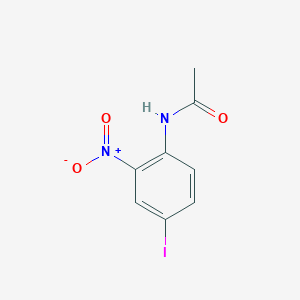
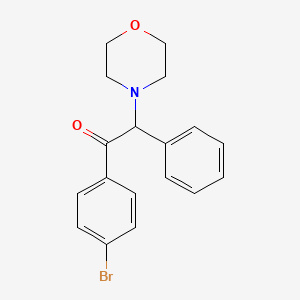
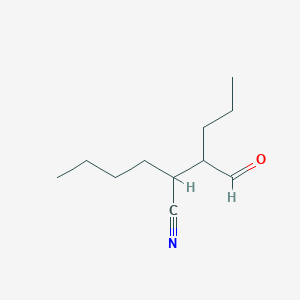

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
